molecular formula C13H10Cl2N2O2 B14286714 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline CAS No. 115084-49-6

2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline

Cat. No.: B14286714
CAS No.: 115084-49-6
M. Wt: 297.13 g/mol
InChI Key: LWKNJSDFOFWBEF-UHFFFAOYSA-N
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Description

2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with chlorine, nitro, and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline typically involves the reaction of 3-chloro-4-nitrobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted aniline derivatives.

    Reduction: 2-Chloro-4-((3-chloro-4-aminophenyl)methyl)aniline.

    Oxidation: 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)aniline or 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)nitrobenzene.

Scientific Research Applications

2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the formation of new chemical bonds. The presence of electron-withdrawing groups like nitro and chlorine enhances the reactivity of the compound towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitroaniline: Similar structure but lacks the additional chlorine and benzyl groups.

    3-Chloro-4-nitroaniline: Similar structure but lacks the benzyl group.

    4-Chloro-2-nitroaniline: Similar structure but with different substitution pattern.

Uniqueness

2-Chloro-4-((3-chloro-4-nitrophenyl)methyl)aniline is unique due to the presence of both chlorine and nitro groups on the benzene ring, as well as the benzyl group attached to the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

115084-49-6

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

2-chloro-4-[(3-chloro-4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17(18)19)11(15)7-9/h1-4,6-7H,5,16H2

InChI Key

LWKNJSDFOFWBEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)Cl)N

Origin of Product

United States

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